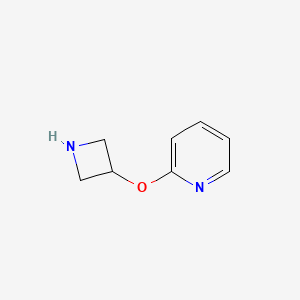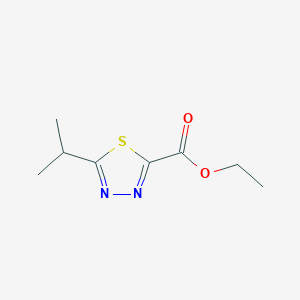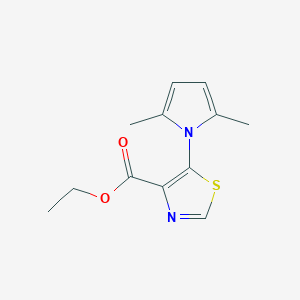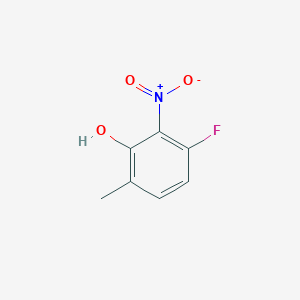
3-Fluoro-6-methyl-2-nitrophenol
Descripción general
Descripción
3-Fluoro-6-methyl-2-nitrophenol is a reagent used in the synthesis of glucocorticoid receptor modulators . It is a compound with the molecular weight of 157.10 .
Synthesis Analysis
The synthesis of similar compounds, such as para-nitrophenol, involves nitration of phenol, followed by replacement of the amino group via its diazonium derivative . A process method for a similar compound, 2-fluoro-3-nitrobenzoic acid, involves starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of 3-Fluoro-6-methyl-2-nitrophenol is represented by the SMILES stringOc1cccc(F)c1N+=O .
Aplicaciones Científicas De Investigación
-
Synthesis of Medical Intermediates
- Field: Pharmaceutical Chemistry
- Application: 3-Methyl-2-nitrophenol is used in the synthesis of medical intermediates .
- Method: The process starts from o-methylphenol, carries out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carries out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carries out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizes methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .
- Results: The method is high in yield and suitable for large-scale production .
-
Spectroscopic Studies
- Field: Spectroscopy
- Application: 3-Methyl-2-nitrophenol is used in spectroscopic studies to investigate hydrogen bonding and related phenomena .
- Method: The ultraviolet and infrared spectra of 3-trifluoromethyl-2-nitrophenol and a number of reference compounds are determined .
- Results: Remarkable spectral changes are observed for compound I on altering the solvent from cyclohexane to polar solvents such as ether, ethanol, and water .
-
Investigation of Nitrous Acid Formation
- Field: Environmental Chemistry
- Application: 3-Methyl-2-nitrophenol is used to investigate the formation of nitrous acid (HONO) in the gas phase in a flow tube photoreactor upon irradiation of ortho-nitrophenols .
- Method: The specific experimental procedures are not detailed in the source .
- Results: The specific outcomes are not detailed in the source .
-
Precursor to Medical Drugs
- Field: Pharmaceutical Chemistry
- Application: 3-Nitrophenol, a compound similar to 3-Fluoro-6-methyl-2-nitrophenol, is a precursor to the drug mesalazine (5-aminosalicylic acid) .
- Method: It can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative .
- Results: The specific outcomes are not detailed in the source .
-
Synthesis of Pesticides and Analgesics
- Field: Industrial Chemistry
- Application: p-Nitrophenol, another similar compound, is a precursor to the rice herbicide fluorodifen, the pesticide parathion, and the human analgesic paracetamol (also known as acetaminophen) .
- Method: The specific experimental procedures are not detailed in the source .
- Results: The specific outcomes are not detailed in the source .
-
Environmental Remediation
- Field: Environmental Science
- Application: Nitrophenols, including 3-Fluoro-6-methyl-2-nitrophenol, are occasionally found in the soil near former explosives or fabric factories and military plants. Current research is aimed at remediation .
- Method: The specific experimental procedures are not detailed in the source .
- Results: The specific outcomes are not detailed in the source .
-
Synthesis of Dyes
-
Production of Plastics
-
Chemical Research
- Field: Chemical Research
- Application: Nitrophenols, including 3-Fluoro-6-methyl-2-nitrophenol, are used in chemical research as they are easily available and have diverse chemical properties .
- Method: The specific experimental procedures are not detailed in the source .
- Results: The specific outcomes are not detailed in the source .
Propiedades
IUPAC Name |
3-fluoro-6-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-3-5(8)6(7(4)10)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJIRMXUCZVKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304454 | |
| Record name | 3-Fluoro-6-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-6-methyl-2-nitrophenol | |
CAS RN |
849353-45-3 | |
| Record name | 3-Fluoro-6-methyl-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849353-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-6-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride](/img/structure/B1444704.png)
![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)

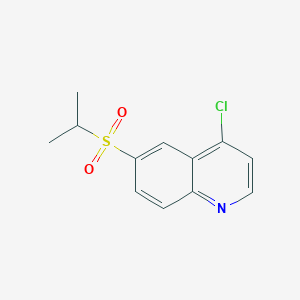
![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)
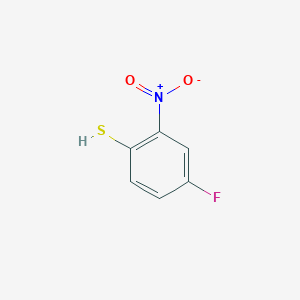
![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)
